molecular formula C21H20O3 B11708887 2,5-Bis(4-methoxybenzylidene)cyclopentanone CAS No. 5447-53-0

2,5-Bis(4-methoxybenzylidene)cyclopentanone

Cat. No.: B11708887
CAS No.: 5447-53-0
M. Wt: 320.4 g/mol
InChI Key: DWPJEPVQLUJRMB-HBKJEHTGSA-N
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Description

2,5-Bis(4-methoxybenzylidene)cyclopentanone is an organic compound with the molecular formula C21H20O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclopentanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Compounds with substituted methoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxybenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site.

Comparison with Similar Compounds

2,5-Bis(4-methoxybenzylidene)cyclopentanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,5-Bis(4-methoxybenzylidene)cyclopentanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This compound belongs to the class of chalcones, known for their diverse pharmacological properties. Its structure features a cyclopentanone core with two methoxy-substituted benzylidene groups, which enhance its lipophilicity and biological activity.

  • Molecular Formula : C22H24O4
  • Molecular Weight : 352.43 g/mol
  • Structural Features : The presence of methoxy groups increases the electron density on the aromatic rings, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported its activity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50_{50} values indicating potent efficacy:

Cell LineIC50_{50} (µg/mL)
MCF-711.04 ± 2.80
MDA-MB-2316.50 ± 1.80

These findings suggest that the compound may disrupt cellular processes in cancer cells, leading to apoptosis or cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It is believed that the methoxy groups contribute to its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in vitro. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It may interfere with the cell cycle, particularly at the G1/S phase transition, thereby inhibiting cell proliferation.
  • Inhibition of Inflammatory Pathways : By modulating the expression of inflammatory cytokines and enzymes like COX-2, it can reduce inflammation.

Case Studies

  • Breast Cancer Study :
    In a controlled study involving MCF-7 and MDA-MB-231 cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, confirming its potential as an anticancer agent .
  • Inflammation Model :
    In animal models of inflammation, administration of this compound led to a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups, demonstrating its therapeutic potential in inflammatory diseases .

Properties

CAS No.

5447-53-0

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13+,18-14+

InChI Key

DWPJEPVQLUJRMB-HBKJEHTGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CC2

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O

Origin of Product

United States

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